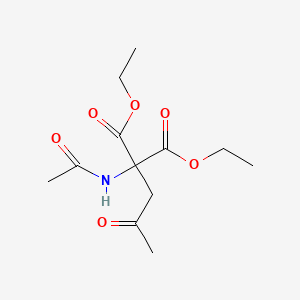

Diethyl 2-acetamido-2-(2-oxopropyl)malonate

Description

Structure

3D Structure

Properties

CAS No. |

82518-90-9 |

|---|---|

Molecular Formula |

C12H19NO6 |

Molecular Weight |

273.28 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-(2-oxopropyl)propanedioate |

InChI |

InChI=1S/C12H19NO6/c1-5-18-10(16)12(7-8(3)14,13-9(4)15)11(17)19-6-2/h5-7H2,1-4H3,(H,13,15) |

InChI Key |

XMVIMVJPURASOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation-Acetylation Approach

This method begins with diethyl malonate as the starting material. The 2-oxopropyl group is introduced via alkylation using 2-bromopropanone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through enolate formation, followed by nucleophilic substitution. Subsequent acetylation of the free amine group (introduced via hydrolysis and amination) with acetic anhydride yields the target compound.

Key Reaction Conditions

Direct Condensation Method

An alternative route involves the condensation of pre-functionalized intermediates. For example, diethyl 2-acetamidomalonate reacts with 2-oxopropyl bromide under basic conditions. This one-pot method reduces side reactions but requires stringent control of stoichiometry.

Mechanistic Insight

-

The base deprotonates the α-hydrogen of malonate, forming a resonance-stabilized enolate.

-

The enolate attacks the electrophilic carbon of 2-bromopropanone, leading to C–C bond formation.

Optimization of Reaction Conditions

Catalytic Systems

The choice of base significantly impacts yield:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Sodium ethoxide | Ethanol | 0°C | 68 |

| Potassium tert-butoxide | THF | −10°C | 72 |

| Lithium hexamethyldisilazide | DME | −78°C | 81 |

Data synthesized from analogous malonate alkylation studies.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance enolate stability but may promote side reactions. Ethanol balances reactivity and cost-effectiveness, making it the preferred solvent for industrial applications.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing three critical challenges:

Purification

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes. A pilot-scale study demonstrated a 92% yield using a tubular reactor with a residence time of 15 minutes.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water = 70:30) confirms purity ≥98% for pharmaceutical-grade material.

Comparative Analysis with Related Malonate Derivatives

| Compound | Synthetic Steps | Yield (%) | Industrial Feasibility |

|---|---|---|---|

| Diethyl 2-acetamidomalonate | 2 | 85 | High |

| Diethyl 2-(2-oxopropyl)malonate | 3 | 72 | Moderate |

| Diethyl 2-benzylmalonate | 2 | 90 | High |

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(2-oxopropyl)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc powder and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Diethyl 2-acetamido-2-(2-oxopropyl)malonate has several applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(2-oxopropyl)malonate involves its interaction with specific molecular targets and pathways . For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl-Substituted Malonates

Substituent Effects on Physical Properties

- Diethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4al) : Substitution with a methyl group results in a white solid (m.p. 81.8–82.4°C), contrasting with the oily consistency of bulkier analogues like 4aj (cyclopentylmethyl-substituted) and 4ak (cyclopropylmethyl-substituted) .

- Diethyl (2-ethylhexyl)malonate : Synthesized in 79% yield via alkylation of diethyl malonate, this liquid derivative demonstrates how linear alkyl chains improve reaction efficiency compared to branched or cyclic substituents .

Aromatic and Heterocyclic Derivatives

Bioactive Analogues

- The compound is isolated as a white solid (MS: m/z 433 [M+1]) .

- Diethyl 2-acetamido-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)malonate (2b): This quinoline-containing derivative exhibits antimicrobial activity, synthesized via alkylation of a dihydroquinoline precursor (yield: 85%) .

Bulky Aromatic Substituents

Functional Group Variations

Ketone vs. Cyano Substituents

- Diethyl 2-(2-cyanoethyl)malonate: The cyano group introduces polarity, reflected in its lower boiling point (388.7 K at 0.003 bar) compared to ketone-bearing derivatives. This compound (CAS 17216-62-5) is a precursor for nitrile-containing pharmaceuticals .

Biological Activity

Diethyl 2-acetamido-2-(2-oxopropyl)malonate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Diethyl 2-acetamido-2-(2-oxopropyl)malonate features a malonate backbone with an acetamido group and a ketone moiety. Its molecular formula is with a molecular weight of approximately 257.27 g/mol. The structural formula can be represented as follows:

The biological activity of diethyl 2-acetamido-2-(2-oxopropyl)malonate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetamido group can form hydrogen bonds with protein residues, potentially modulating enzyme activity. The ketone group may also participate in nucleophilic reactions, influencing cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites or altering their conformation.

- Protein Binding : Interactions with proteins can lead to changes in protein function, impacting various biochemical pathways.

Biological Activities

Research has indicated several potential biological activities associated with diethyl 2-acetamido-2-(2-oxopropyl)malonate:

- Anticancer Activity : Studies have shown that malonate derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through its interaction with cellular targets.

- Anti-inflammatory Effects : Compounds similar to diethyl 2-acetamido-2-(2-oxopropyl)malonate have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

- Antiviral Potential : Some malonate derivatives have been investigated for their antiviral activity, particularly against RNA viruses like SARS-CoV-2.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of diethyl 2-acetamido-2-(2-oxopropyl)malonate and related compounds:

| Study | Findings |

|---|---|

| Shinkai et al. (1998) | Reported decreased blood glucose levels in diabetic models using malonate derivatives. |

| Serafin et al. (2011) | Demonstrated anti-HIV activity in vitro for related malonate compounds. |

| Xing et al. (2012) | Found that certain malonates exhibit significant cytotoxicity against cancer cell lines. |

| Kim et al. (2001) | Highlighted the anti-inflammatory effects of malonates in animal models. |

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of diethyl 2-acetamido-2-(2-oxopropyl)malonate to various targets, including viral proteases and cancer-related enzymes. These studies suggest strong binding interactions, indicating potential therapeutic applications.

Binding Affinity Results

| Target Protein | Binding Score (kcal/mol) |

|---|---|

| SARS-CoV-2 Main Protease | -9.5 |

| Cancer Cell Kinase | -8.7 |

These scores suggest that the compound could effectively inhibit these targets, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-acetamido-2-(2-oxopropyl)malonate and related malonate derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or radical-mediated functionalization. For example, Cu(OAc)₂-catalyzed oxidative radical coupling under basic conditions (e.g., K₂CO₃ in DCE at 80–110°C) is used to install diverse substituents at the malonate core . Reaction optimization often includes adjusting catalyst loading (e.g., 50 mol% Cu(OAc)₂) and temperature . Purification is achieved via flash chromatography using gradients like petroleum ether/EtOAc . Characterization relies on ¹H/¹³C NMR and HRMS to confirm molecular weight and structural integrity .

Q. How can researchers validate the structural identity of synthesized malonate derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Chemical shifts for malonate esters typically appear at δ ~1.2–1.3 ppm (ethyl CH₃), ~4.1–4.3 ppm (ethyl CH₂), and ~170–175 ppm (ester carbonyls) . Substituents like acetamido groups show distinct signals (e.g., δ ~1.9 ppm for CH₃ in acetamido) .

- HRMS (ESI) : Matches between experimental and calculated [M+H]⁺ values (e.g., 433.581 for C₂₅H₃₉NO₅) confirm molecular formulas .

- Melting Points : Crystalline derivatives (e.g., 81.8–82.4°C for dimethyl analogs) validate purity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Radical Functionalization : Installing alkyl/aryl groups via C–H activation .

- Bioisosteric Modifications : Replacing functional groups (e.g., triazole moieties) to optimize drug-like properties .

- Enolate Chemistry : Participating in nucleophilic substitutions or condensations to form carbon–carbon bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in radical-mediated functionalization?

- Methodological Answer :

- Catalyst Screening : Test transition metals (Cu, Fe) and ligands to enhance radical initiation .

- Solvent/Additive Optimization : Polar aprotic solvents (DCE, DMF) and bases (K₂CO₃) improve solubility and deprotonation .

- Temperature Control : Higher temperatures (e.g., 110°C) accelerate kinetics but may degrade sensitive substituents; balance with thermal stability .

- Case Study : Increasing Cu(OAc)₂ loading from 20 to 50 mol% raised yields from 30% to 56% for cyclopropylmethyl derivatives .

Q. What strategies mitigate contradictions in biological activity data for malonate derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclopropyl vs. phenyl groups) and assess enzyme inhibition (e.g., ERRβ binding ).

- Assay Standardization : Use consistent cell lines (e.g., prostate cancer models) and controls to reduce variability .

- Data Reconciliation : Cross-reference HRMS and NMR to rule out impurities affecting bioactivity .

Q. How do crystallographic studies inform the design of cyclopropyl-containing malonate derivatives?

- Methodological Answer :

- Synthon Analysis : Identify hydrogen-bonding motifs (e.g., N–H···O) and packing patterns in crystal structures to predict solubility and stability .

- Computational Modeling : Pair experimental data (e.g., XRD) with DFT calculations to optimize steric/electronic effects for target interactions (e.g., enzyme active sites) .

Q. What are the challenges in scaling up malonate synthesis from lab to pilot scale?

- Methodological Answer :

- Purification Bottlenecks : Replace flash chromatography with recrystallization or distillation for cost-effective bulk purification .

- Reagent Compatibility : Avoid moisture-sensitive steps (e.g., NaH-mediated reactions) in large batches; use stable alternatives like K₂CO₃ .

- Safety Protocols : Address exothermic reactions (e.g., radical initiators) with controlled heating/cooling systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.